![molecular formula C29H34O9 B597106 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine CAS No. 130430-97-6](/img/structure/B597106.png)

1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

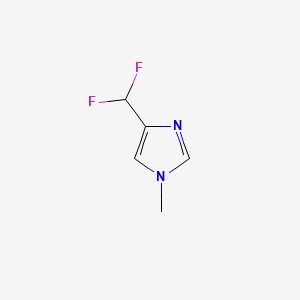

The compound is a piperazine derivative with the molecular formula C11H13F3N2 . It is also known by other names such as TFMPP and 3-Trifluoromethyl phenyl piper .

Molecular Structure Analysis

The molecular structure of the compound can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for the compound is KKIMDKMETPPURN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.2295 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not well documented in the available literature.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Piperazine derivatives have been recognized for their antimicrobial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. A literature review highlights the significant anti-mycobacterial compounds containing piperazine as a vital building block, emphasizing their potential in addressing tuberculosis, a global health concern. The review elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Neurological Applications

In the realm of neurology, piperazine derivatives have shown promise in enhancing cognitive functions. A review suggests that the pro-cognitive effects of certain neuroactive peptides might be mediated, at least in part, by dopamine, with piperazine compounds playing a significant role in this process. This indicates the potential of piperazine derivatives in developing treatments for memory-related disorders (Braszko, 2010).

Anticancer Activity

Piperazine derivatives also find application in cancer therapy, with various patents describing molecules bearing the piperazine entity for CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of the piperazine scaffold in drug discovery is highlighted, with modifications to the substituents on the piperazine ring significantly impacting the pharmacokinetic and pharmacodynamic properties of the resultant molecules. This diversity underscores the scaffold's potential in rational drug design for various diseases (Rathi et al., 2016).

Miscellaneous Applications

Beyond the specific therapeutic areas mentioned, piperazine derivatives are explored for a wide range of pharmaceutical applications. Their presence in drugs targeting antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents positions them as a cornerstone in medicinal chemistry. The exploration of piperazine-based molecules reflects the broad potential of this entity, previously considered mainly for CNS activity. Now, research covers several different activities of the piperazine ring, suggesting its emergence as a successful pharmacophore (Sikazwe et al., 2009).

Propiedades

IUPAC Name |

1-[2-[[3-(trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F6N2O/c23-21(24,25)19-5-1-3-17(13-19)15-30-9-7-29(8-10-30)11-12-31-16-18-4-2-6-20(14-18)22(26,27)28/h1-6,13-14H,7-12,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKDJEBYTLAKEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC2=CC(=CC=C2)C(F)(F)F)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)

![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)

![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)

![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)